molecular formula C17H19N5S B11230288 6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B11230288
M. Wt: 325.4 g/mol
InChI Key: KGADSAGDWSKRGE-UHFFFAOYSA-N
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Description

6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and amidines.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thieno[2,3-d]pyrimidine core is replaced by the piperazine derivative.

    Attachment of the pyridin-2-yl group: This step often involves coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the pyridin-2-yl group to the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

6-ethyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H19N5S/c1-2-13-11-14-16(19-12-20-17(14)23-13)22-9-7-21(8-10-22)15-5-3-4-6-18-15/h3-6,11-12H,2,7-10H2,1H3

InChI Key

KGADSAGDWSKRGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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